6-(trifluoromethoxy)-2-azaspiro[3.3]heptane hydrochloride 6-(trifluoromethoxy)-2-azaspiro[3.3]heptane hydrochloride
Brand Name: Vulcanchem
CAS No.: 2839139-02-3
VCID: VC12008444
InChI: InChI=1S/C7H10F3NO.ClH/c8-7(9,10)12-5-1-6(2-5)3-11-4-6;/h5,11H,1-4H2;1H
SMILES: C1C(CC12CNC2)OC(F)(F)F.Cl
Molecular Formula: C7H11ClF3NO
Molecular Weight: 217.61 g/mol

6-(trifluoromethoxy)-2-azaspiro[3.3]heptane hydrochloride

CAS No.: 2839139-02-3

Cat. No.: VC12008444

Molecular Formula: C7H11ClF3NO

Molecular Weight: 217.61 g/mol

* For research use only. Not for human or veterinary use.

6-(trifluoromethoxy)-2-azaspiro[3.3]heptane hydrochloride - 2839139-02-3

Specification

CAS No. 2839139-02-3
Molecular Formula C7H11ClF3NO
Molecular Weight 217.61 g/mol
IUPAC Name 6-(trifluoromethoxy)-2-azaspiro[3.3]heptane;hydrochloride
Standard InChI InChI=1S/C7H10F3NO.ClH/c8-7(9,10)12-5-1-6(2-5)3-11-4-6;/h5,11H,1-4H2;1H
Standard InChI Key VCUDYBHSDGVKSW-UHFFFAOYSA-N
SMILES C1C(CC12CNC2)OC(F)(F)F.Cl
Canonical SMILES C1C(CC12CNC2)OC(F)(F)F.Cl

Introduction

Chemical Structure and Nomenclature

Core Spirocyclic Framework

The defining feature of 6-(trifluoromethoxy)-2-azaspiro[3.3]heptane hydrochloride is its spirocyclic architecture, comprising two fused rings sharing a single nitrogen atom. The primary ring is a six-membered azaspiro[3.3]heptane system, while the trifluoromethoxy (-OCF₃) substituent at the 6-position introduces steric and electronic modifications . The hydrochloride salt enhances solubility and stability, a common strategy for improving the pharmacokinetic profiles of amine-containing compounds .

Substituent Effects

The trifluoromethoxy group confers unique properties:

  • Electron-withdrawing effects: The -OCF₃ group polarizes adjacent bonds, potentially altering reactivity in nucleophilic or electrophilic reactions.

  • Metabolic stability: Fluorinated groups often resist oxidative degradation, extending half-life in biological systems .

  • Lipophilicity: While -OCF₃ is less lipophilic than -CF₃, it may still enhance membrane permeability compared to non-fluorinated analogs .

Synthesis and Manufacturing

Synthetic Routes

Although no direct synthesis of 6-(trifluoromethoxy)-2-azaspiro[3.3]heptane hydrochloride is documented, analogous pathways for related spirocycles suggest feasible approaches:

  • Spirocyclization: A key step involves forming the spiro junction via intramolecular cyclization. For example, Patent CN105646318A details a three-step synthesis of 2-tert-butoxycarbonyl-5-azaspiro[3.3]heptane-6-carboxylic acid using p-dimethylamino-azo-benzene acyl chlorides and sodium cyanide . Adapting this method, the trifluoromethoxy group could be introduced via electrophilic substitution or late-stage functionalization.

  • Salt Formation: Protonation of the free base with hydrochloric acid yields the hydrochloride salt, as seen in the preparation of 6-(trifluoromethyl)-2-azaspiro[3.3]heptane hydrochloride (PubChem CID 138039998) .

Optimization Challenges

Physicochemical Properties

Molecular Characteristics

PropertyValue/DescriptionSource Analogs
Molecular FormulaC₈H₁₁ClF₃NODerived from
Molecular Weight237.63 g/mol (calculated)PubChem CID 138039998
Solubility>10 mg/mL in water (predicted)Hydrochloride salt
LogP~1.2 (estimated)Comparative data

Stability and Reactivity

  • Thermal Stability: Spirocyclic amines generally decompose above 200°C, but the -OCF₃ group may lower this threshold due to potential cleavage.

  • Hydrolytic Sensitivity: The hydrochloride salt is hygroscopic, requiring anhydrous storage .

Future Directions and Applications

Drug Discovery

  • CNS Therapeutics: The compound’s potential MAGL inhibition aligns with trends in developing anxiolytics and neuroprotectants .

  • Antimicrobial Agents: Fluorinated spirocycles are under investigation for antibacterial and antifungal activity.

Material Science

  • Liquid Crystals: The rigid spiro core and fluorinated substituents could stabilize mesophases in display technologies .

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